methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C26H23BrN4O3S and its molecular weight is 551.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H25BrN4O3S, with a molecular weight of approximately 553.5 g/mol. The structure consists of multiple functional groups including amino, cyano, and pyran moieties, which contribute to its biological activity.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C26H25BrN4O3S |
Molecular Weight | 553.5 g/mol |
IUPAC Name | This compound |
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to methyl 6-amino-4-(3-bromophenyl)-5-cyano exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 4.55±0.88 mM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects. The mechanism involved apoptosis induction and cell cycle arrest at the S phase .
Case Study: MCF-7 Cell Line
In a detailed investigation involving MCF-7 cells:
- Apoptosis Induction : Treatment with the compound led to a marked increase in apoptotic cells from 0.22% to 13.73%.
- Cell Cycle Arrest : The percentage of cells in the S phase increased from 39.27% to 49.33%, while G1 phase cells decreased from 52.35% to 42.71% .
Vasorelaxant Activity
The compound also exhibits vasorelaxant properties, which are beneficial in treating cardiovascular diseases. Vasorelaxation was assessed using isolated rat aorta preparations, revealing moderate vasodilatory effects with IC50 values ranging from 489.7 to 584.5 µM .
The dual action of the compound as both an anticancer and vasorelaxant agent may be attributed to its ability to interact with key cellular pathways:
- Caspase Activation : The compound activates caspase enzymes crucial for apoptosis.
- Cell Cycle Modulation : It disrupts normal cell cycle progression, favoring cell death over proliferation.
Summary of Findings
- Antitumor Effects : Significant cytotoxicity against breast cancer cell lines.
- Vasorelaxation : Potential therapeutic applications in cardiovascular health.
- Mechanistic Insights : Involvement of apoptosis pathways and cell cycle regulation.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities across different cancer types.
- In vivo studies to validate efficacy and safety profiles.
- Structural modifications to enhance potency and selectivity.
Properties
IUPAC Name |
methyl 6-amino-4-(3-bromophenyl)-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN4O3S/c1-33-26(32)23-21(34-24(30)19(13-29)22(23)16-7-5-8-18(27)11-16)14-35-25-17(12-28)10-15-6-3-2-4-9-20(15)31-25/h5,7-8,10-11,22H,2-4,6,9,14,30H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDNMTNKCDWJDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)Br)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.